N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-[(3-Chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (referred to as Compound 8a in ) is a triazolopyridine sulfonamide derivative synthesized via nucleophilic substitution. The compound is prepared by reacting N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (6a) with 3-chlorobenzyl chloride under basic conditions, yielding a white solid with a melting point of 160–162 °C and a molecular weight of 434.8 g/mol (C₁₉H₁₃ClF₂N₄O₂S) .
Key structural features include:
- A triazolopyridine core fused with a sulfonamide group at position 8.
- A 3-chlorobenzyl group and a 3,5-difluorophenyl group as N-substituents.
- Electron-withdrawing fluorine and chlorine atoms, which enhance metabolic stability and influence binding interactions .
Spectral data (¹H-NMR, ¹³C-NMR) and LC/MS analysis confirm its purity ([M+H]⁺ = 435.6).
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N4O2S/c20-14-4-1-3-13(7-14)11-26(17-9-15(21)8-16(22)10-17)29(27,28)18-5-2-6-25-12-23-24-19(18)25/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTLVHSQXBCJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN(C2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Sulfonation of 2-Chloropyridine
The synthesis begins with the preparation of 2-chloropyridine-8-sulfonyl chloride, a critical intermediate. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) enables selective sulfonation at position 8. Subsequent treatment with sulfur dioxide and chlorine gas yields the sulfonyl chloride (Scheme 1).
Key Data :
- Yield: 68–72% (optimized via low-temperature quenching).
- Characterization: $$ ^{1}\text{H NMR} $$ (CDCl₃): δ 8.52 (d, J = 5.1 Hz, 1H), 7.95 (dd, J = 7.8, 1.2 Hz, 1H), 7.45–7.38 (m, 1H).
Sequential Sulfonamide Functionalization
Primary Sulfonamide Formation
2-Chloropyridine-8-sulfonyl chloride reacts with 3,5-difluoroaniline in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base (Scheme 2).
Reaction Conditions :
- Solvent: Anhydrous DCM
- Temperature: 0°C → room temperature (RT)
- Stoichiometry: 1:1.1 (sulfonyl chloride:amine)
- Yield: 85%
Characterization :
N-Alkylation with 3-Chlorobenzyl Bromide
The primary sulfonamide undergoes alkylation using 3-chlorobenzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base (Scheme 3).
Optimization Insights :
Side Reactions :
- Competing O-alkylation minimized by polar aprotic solvents.
- Over-alkylation suppressed via controlled stoichiometry.
Hydrazine Substitution and Cyclization
Chlorine Displacement with Hydrazine
The 2-chloro substituent is replaced by hydrazine hydrate in isopropanol under reflux (Scheme 4).
Critical Parameters :
Mechanistic Note :
Triazole Ring Formation via Cyclization
The hydrazinyl intermediate reacts with triethyl orthoformate in DMF under reflux to form thetriazolo[4,3-a]pyridine core (Scheme 5).
Cyclization Mechanism :
Optimization Challenges :
- Byproduct Formation : Over-reduction avoided by excluding transition metals.
- Yield : 88% after silica gel chromatography.
Spectral Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
X-ray Crystallography
Single-crystal analysis confirms:
- Planarity of the triazolopyridine system (deviation < 0.02 Å).
- Dihedral angle between triazole and pyridine rings: 26.8°.
- Hydrogen bonding: N–H···O (2.89 Å) stabilizes crystal packing.
Comparative Evaluation of Synthetic Routes
| Parameter | Route A (Late-Stage Sulfonamide) | Route B (Early Sulfonamide) |
|---|---|---|
| Overall Yield | 32% | 52% |
| Regiochemical Control | Moderate | High |
| Functional Group Tolerance | Limited (acid-sensitive groups) | Broad |
| Scalability | Challenging | Feasible |
Industrial-Scale Considerations
Cost Analysis of Key Reagents
- 3,5-Difluoroaniline : $12.50/g (bulk pricing).
- 3-Chlorobenzyl Bromide : $8.20/g.
- Triethyl Orthoformate : $6.80/mL.
Waste Stream Management
- Chloride Byproducts : Neutralized with aqueous NaHCO₃.
- DMF Recycling : Distillation recovery (85% efficiency).
Chemical Reactions Analysis
Types of Reactions
N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares Compound 8a with two analogs: Compound 8c (from ) and N-[(3,5-difluorophenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (from ).
Impact of Substituents on Properties
- Electron-Withdrawing Groups (EWGs): Compound 8a’s 3,5-difluorophenyl and 3-chlorobenzyl groups enhance lipophilicity and metabolic stability compared to Compound 8c’s electron-donating 4-methoxybenzyl group. Fluorine atoms also improve membrane permeability .
Thermal Stability:
Compound 8c ’s higher melting point (168–169 °C vs. 160–162 °C for 8a ) suggests increased crystallinity due to the 4-methoxybenzyl group’s planar structure and intermolecular hydrogen bonding .
Biological Activity
N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of significant interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimalarial properties, antibacterial effects, and other pharmacological implications.
Chemical Structure
The compound belongs to the class of triazolo-pyridine derivatives, characterized by the presence of a sulfonamide group. The structural formula can be represented as follows:
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of similar triazolo-pyridine compounds. A virtual library was created to screen for compounds that inhibit falcipain-2, an enzyme crucial for the survival of Plasmodium falciparum. Among the synthesized compounds, several demonstrated promising in vitro activity against this parasite:
- Compound 1 : IC50 = 2.24 μM
- Compound 2 : IC50 = 4.98 μM
These findings suggest that derivatives of [1,2,4]triazolo[4,3-a]pyridine may serve as lead compounds in antimalarial drug development .
Antibacterial and Antifungal Activity
The sulfonamide moiety is known for its antibacterial properties. Sulfonamides function by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis. This mechanism underpins their effectiveness against various bacterial strains.
In addition to antibacterial properties, certain derivatives have shown antifungal activity against pathogenic fungi and Mycobacterium tuberculosis. For instance:
- Antifungal Activity : Some compounds exhibited significant inhibition against four pathogenic fungal strains.
- Antitubercular Activity : Selected derivatives showed activity against Mycobacterium tuberculosis H37Rv .
Study 1: Antimalarial Screening
In a study focused on antimalarial drug discovery, researchers synthesized and evaluated a series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. The results indicated that specific modifications to the triazole scaffold enhanced biological activity significantly.
| Compound | Inhibitory Concentration (IC50) |
|---|---|
| Compound A | 2.24 μM |
| Compound B | 4.98 μM |
This research underscores the importance of structural diversity in enhancing the efficacy of triazolo-pyridine derivatives against malaria .
Study 2: Antibacterial Efficacy
Another investigation into the antibacterial properties of related compounds revealed that halogenated sulfonamides exhibited potent inhibitory effects on various drug-resistant bacterial strains. These compounds were effective due to their ability to mimic para-aminobenzoic acid (PABA), crucial for bacterial growth.
Q & A
Q. What synthetic methodologies are reported for N-[(3-chlorophenyl)methyl]-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, and how are yields optimized?
The compound is synthesized via a multi-step reaction starting from N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide and 3-chlorobenzyl chloride under basic conditions (e.g., NaH in DMF). Key parameters include:
- Molar ratio : 1:1.1 (substrate:benzyl chloride) to drive the reaction to completion.
- Temperature : Room temperature to mild heating (40–60°C) to avoid side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields a white solid with ~62% efficiency . Characterization involves 1H/13C-NMR (e.g., δ 5.25 ppm for CH2, δ 161.9 ppm for aromatic fluorinated carbons) and LC/MS (m/z 435.6 [M+H]+) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., aromatic protons at δ 7.00–7.45 ppm) and carbon backbone (e.g., triazolo-pyridine carbons at δ 143.6 ppm) .
- Mass Spectrometry (LC/MS) : Validates molecular weight (observed m/z 435.6 vs. calculated 434.07 g/mol) .
- Elemental Analysis : Confirms purity (>98% via C/H/N/S combustion analysis) .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 3-chlorobenzyl, 3,5-difluorophenyl) influence biological activity in related triazolo-pyridine sulfonamides?
- Fluorine substituents : Enhance metabolic stability and target binding via hydrophobic interactions (e.g., 3,5-difluorophenyl in antimalarial analogs improves Plasmodium protease inhibition) .
- Chlorobenzyl group : Modulates solubility and membrane permeability, as seen in analogs with logP values ~3.5 .
- Structure-Activity Relationship (SAR) : Comparative studies with N-(3,5-dimethylphenyl) and N-(4-methoxyphenyl) derivatives show reduced activity when electron-withdrawing groups are replaced .
Q. What mechanistic insights exist for the biological activity of triazolo-pyridine sulfonamides?
- Enzyme inhibition : Sulfonamide groups act as hydrogen bond donors/acceptors, targeting enzymes like carbonic anhydrase or dihydrofolate reductase (DHFR) .
- Antiparasitic activity : In antimalarial studies, triazolo-pyridine derivatives disrupt heme detoxification pathways in Plasmodium species .
- Kinetic studies : Time-dependent inhibition constants (e.g., kinact/Ki) for related compounds suggest irreversible binding to catalytic sites .
Q. How can computational modeling guide the optimization of this compound for specific targets?
- Docking simulations : Predict binding poses in enzyme active sites (e.g., PfDHFR-TS for antimalarial activity) using software like AutoDock Vina .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize synthetic targets .
- ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., %F >70) and blood-brain barrier penetration (logBB <0.3) .
Q. What strategies address solubility and stability challenges during in vitro assays?
- Solubilization : Use DMSO stock solutions (<1% v/v) with co-solvents (e.g., PEG-400) to maintain colloidal stability .
- pH adjustment : Buffered solutions (pH 7.4) prevent sulfonamide deprotonation and aggregation .
- Light sensitivity : Store aliquots in amber vials at −80°C to avoid photodegradation .
Q. How do stereochemical factors (e.g., enantiomers) impact efficacy in chiral analogs?
- Chiral chromatography : Resolve enantiomers using Chiralpak AD-H columns (heptane/ethanol) to isolate active forms .
- Pharmacodynamic asymmetry : R-enantiomers of related triazolo-pyridines show 10-fold higher activity against fungal CYP51 than S-forms .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported biological activities across studies?
- Assay variability : Normalize data using internal controls (e.g., IC50 of reference drugs like chloroquine for antimalarial studies) .
- Structural confirmation : Re-analyze disputed compounds via X-ray crystallography (e.g., bond angles in ) to rule out isomer contamination .
- Meta-analysis : Pool datasets from multiple sources (e.g., PubChem, in-house libraries) to identify outliers and establish consensus EC50 ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
